molecular formula C11H14ClI B14057946 1-(3-Chloropropyl)-3-ethyl-4-iodobenzene

1-(3-Chloropropyl)-3-ethyl-4-iodobenzene

Cat. No.: B14057946
M. Wt: 308.58 g/mol
InChI Key: SDDKIRWFEIWPQF-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Alkylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Substitution: The 3-chloropropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropyl chloride and a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-ethyl-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or cyanides under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-4-iodobenzene has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-ethyl-4-iodobenzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms (chlorine and iodine) can enhance the compound’s ability to interact with enzymes, receptors, and other proteins through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-ethyl-4-iodobenzene can be compared with other halogenated aromatic compounds such as:

    1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has similar halogenated substituents but differs in the structure of the aromatic ring and the presence of methoxy groups.

    1-(3-Chlorophenyl)piperazine: This compound contains a chlorophenyl group and a piperazine ring, making it structurally different but functionally similar in terms of halogenation.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClI

Molecular Weight

308.58 g/mol

IUPAC Name

4-(3-chloropropyl)-2-ethyl-1-iodobenzene

InChI

InChI=1S/C11H14ClI/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

SDDKIRWFEIWPQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCCl)I

Origin of Product

United States

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